molecular formula C11H14BrNO2 B12581395 N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine CAS No. 646039-13-6

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine

Cat. No.: B12581395
CAS No.: 646039-13-6
M. Wt: 272.14 g/mol
InChI Key: AAXDKABVRUTGGS-UHFFFAOYSA-N
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Description

N-[4-(3-Bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine is a hydroxylamine derivative characterized by a butan-2-ylidene backbone substituted with a 3-bromo-4-methoxyphenyl group. The bromine and methoxy substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

646039-13-6

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H14BrNO2/c1-8(13-14)3-4-9-5-6-11(15-2)10(12)7-9/h5-7,14H,3-4H2,1-2H3

InChI Key

AAXDKABVRUTGGS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CCC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

HR371376: n-{4-[4-(Propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine

Structural Similarities :

  • Both compounds share the butan-2-ylidene-hydroxylamine backbone.
  • The phenyl ring is substituted with an alkoxy group (methoxy in the target compound vs. propan-2-yloxy in HR371376).

Key Differences :

  • Substituent Effects : The 3-bromo-4-methoxy group in the target compound introduces electronegativity and steric bulk compared to the smaller 4-(propan-2-yloxy) group in HR371375. This may alter solubility, reactivity, and binding affinity in biological systems.
  • Molecular Weight: The target compound (C₁₁H₁₃BrNO₂, MW = 287.13) has a higher molecular weight than HR371376 (C₁₃H₁₉NO₂, MW = 221.30) due to the bromine atom .

Table 1: Physical Properties Comparison

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₁H₁₃BrNO₂ 287.13 3-Bromo-4-methoxyphenyl
HR371376 C₁₃H₁₉NO₂ 221.30 4-(Propan-2-yloxy)phenyl

Compound 6f: 5-Bromo-N'-(4-((4aS,5S,5aR)-5a-methyl-3-methylene-2-oxooctahydro-2H-cyclopropa[f]benzofuran-5-yl)butan-2-ylidene)thiophene-2-carbohydrazide

Structural Similarities :

  • Both feature a brominated aromatic system and a butan-2-ylidene moiety.

Key Differences :

  • Functional Group : The target compound has a hydroxylamine group, while 6f contains a carbohydrazide (-CONHNH₂) group. This difference impacts hydrogen-bonding capacity and metal-chelation properties.
  • Complexity : Compound 6f includes a fused cyclopropa-benzofuran system, which adds rigidity and stereochemical complexity compared to the simpler phenyl-substituted target compound .

Table 2: Functional Group Impact

Compound Functional Group Reactivity Profile Potential Applications
Target Compound Hydroxylamine Nucleophilic addition, redox reactions Drug intermediates, ligands
Compound 6f Carbohydrazide Chelation, condensation reactions Antimicrobial agents

Hydroxamic Acid Derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide)

Structural Similarities :

  • Both classes contain an N-hydroxy group, enabling metal coordination and antioxidant activity.

Key Differences :

  • Acidity : Hydroxamic acids (pKa ~8–9) are more acidic than hydroxylamines (pKa ~6–7), affecting their behavior in physiological environments.
  • Applications : Hydroxamic acids are widely used as histone deacetylase (HDAC) inhibitors, whereas hydroxylamine derivatives like the target compound are explored for radical scavenging or as intermediates in heterocyclic synthesis .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Structural Similarities :

  • Both compounds feature bromine and methoxy substituents on aromatic systems.

Key Differences :

  • Core Structure : The sulfonamide-pyrimidine core in this compound contrasts with the hydroxylamine-butanylidene system of the target compound. This structural divergence leads to differences in solubility (sulfonamides are typically more polar) and biological targets (e.g., kinase inhibition vs. redox modulation) .

Biological Activity

N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine is an organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C11H14BrNO2
  • Molecular Weight : 272.14 g/mol
  • CAS Number : 646039-13-6
  • IUPAC Name : this compound

The compound features a bromine atom, a methoxy group, and a hydroxylamine functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction is performed in an organic solvent such as ethanol under reflux conditions, followed by purification through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that compounds with hydroxylamine functionalities exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains, including resistant strains. In vitro assays have demonstrated that this compound can inhibit bacterial growth at concentrations lower than commonly used antibiotics .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound's mechanism may involve the induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways associated with cell proliferation and survival. Specific studies are needed to elucidate its effects on different cancer cell lines.

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular components. The hydroxylamine group can undergo oxidation to generate nitroso derivatives, which may react with thiol groups in proteins, leading to altered protein function and cellular stress responses. Additionally, the bromine and methoxy groups enhance the compound’s reactivity and specificity towards biological targets.

Case Studies and Research Findings

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial effects of various hydroxylamine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with MIC values comparable to leading antibiotics .
  • Anticancer Research :
    • In a preliminary investigation involving different cancer cell lines, this compound demonstrated cytotoxic effects, suggesting potential as a lead compound for further drug development.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

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